Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate
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Overview
Description
Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate is an organic compound with the molecular formula C11H16O6. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate typically involves the reaction of diethyl malonate with formaldehyde in the presence of a base, followed by cyclization to form the spiro compound. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Basic catalysts such as sodium ethoxide or potassium carbonate.
Solvents: Common solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency, often using automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4).
Solvents: Acetone, dichloromethane, and other organic solvents.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, acids, and substituted spiro compounds, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors, thereby modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to specific therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Known for its use in similar synthetic applications.
2,3-Dioxaspiro[4.4]nonane-1,4-dione: Utilized in different chemical reactions and industrial processes.
Uniqueness
Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate stands out due to its specific functional groups and stability, making it more versatile in various chemical reactions compared to its analogs. Its unique structure allows for specific interactions in biological systems, enhancing its potential in medicinal chemistry .
Properties
Molecular Formula |
C11H16O6 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate |
InChI |
InChI=1S/C11H16O6/c1-14-9(12)7-8(10(13)15-2)17-11(16-7)5-3-4-6-11/h7-8H,3-6H2,1-2H3 |
InChI Key |
XSBLKWNNBFDUMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(OC2(O1)CCCC2)C(=O)OC |
Origin of Product |
United States |
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